molecular formula C5H9N3O B13397662 5,6-Dihydro-5-methylcytosine CAS No. 14435-54-2

5,6-Dihydro-5-methylcytosine

Cat. No.: B13397662
CAS No.: 14435-54-2
M. Wt: 127.14 g/mol
InChI Key: BOYQFUWAOKMHLW-UHFFFAOYSA-N
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Description

5,6-Dihydro-5-methylcytosine is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the saturation of the C5-C6 double bond and the addition of a methyl group at the C5 position. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-5-methylcytosine typically involves the hydrogenation of 5-methylcytosine. This process requires specific catalysts and conditions to ensure the selective reduction of the C5-C6 double bond without affecting other functional groups. Commonly used catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2), with hydrogen gas as the reducing agent .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-5-methylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

5,6-Dihydro-5-methylcytosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-5-methylcytosine involves its interaction with DNA and RNA. The methylation at the C5 position can affect the binding of proteins involved in gene regulation, such as transcription factors and DNA methyltransferases. The saturation of the C5-C6 double bond can also influence the compound’s stability and reactivity, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-5-methylcytosine is unique due to the combination of methylation and hydrogenation. This dual modification can lead to distinct chemical and biological properties, making it a valuable compound for studying the effects of these modifications on nucleobases .

Properties

CAS No.

14435-54-2

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-amino-5-methyl-5,6-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C5H9N3O/c1-3-2-7-5(9)8-4(3)6/h3H,2H2,1H3,(H3,6,7,8,9)

InChI Key

BOYQFUWAOKMHLW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)N=C1N

Origin of Product

United States

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